Cas no 2097921-41-8 (2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide)

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. This compound boasts a unique substitution pattern that enhances its reactivity and specificity in chemical reactions. Its structural integrity ensures consistent performance in laboratory settings.
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide structure
2097921-41-8 structure
Product name:2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
CAS No:2097921-41-8
MF:C18H23NO4S
MW:349.444524049759
CID:5473599
PubChem ID:126852172

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2097921-41-8
    • AKOS032465034
    • F6194-1145
    • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
    • 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
    • Inchi: 1S/C18H23NO4S/c1-18(21,10-14-6-7-24-11-14)12-19-17(20)9-13-4-5-15(22-2)16(8-13)23-3/h4-8,11,21H,9-10,12H2,1-3H3,(H,19,20)
    • InChI Key: QAEVUUDGXSLXFW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC(C)(CNC(CC1C=CC(=C(C=1)OC)OC)=O)O

Computed Properties

  • Exact Mass: 349.13477939g/mol
  • Monoisotopic Mass: 349.13477939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 96Ų

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6194-1145-4mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
4mg
$66.0 2023-09-09
Life Chemicals
F6194-1145-10mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
10mg
$79.0 2023-09-09
Life Chemicals
F6194-1145-75mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
75mg
$208.0 2023-09-09
Life Chemicals
F6194-1145-3mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
3mg
$63.0 2023-09-09
Life Chemicals
F6194-1145-20mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
20mg
$99.0 2023-09-09
Life Chemicals
F6194-1145-2μmol
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6194-1145-50mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
50mg
$160.0 2023-09-09
Life Chemicals
F6194-1145-100mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
100mg
$248.0 2023-09-09
Life Chemicals
F6194-1145-25mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
25mg
$109.0 2023-09-09
Life Chemicals
F6194-1145-40mg
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
2097921-41-8
40mg
$140.0 2023-09-09

Additional information on 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Introduction to 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide (CAS No. 2097921-41-8)

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2097921-41-8, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including dimethoxyphenyl, hydroxyl, and thiophenyl moieties, makes this molecule a candidate for various biochemical interactions, which are critical for its therapeutic applications.

The structural framework of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide incorporates several key elements that contribute to its chemical reactivity and biological relevance. The dimethoxyphenyl group, located at the C2 position, is known for its ability to modulate enzyme activity and interact with biological targets. This moiety has been extensively studied in the context of central nervous system (CNS) drugs due to its potential to cross the blood-brain barrier. Additionally, the hydroxyl group at the C2 position of the propyl chain introduces polarity and hydrogen bonding capabilities, which can enhance solubility and binding affinity.

The thiophen-3-ylmethyl substituent at the C4 position of the propyl chain adds another layer of complexity to the molecule. Thiophene derivatives are well-documented for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antiviral properties. The incorporation of this group into the molecular structure suggests that 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide may exhibit similar bioactivities. Furthermore, the amide functionality at the N-terminal provides a site for further chemical modification, enabling the synthesis of analogs with tailored properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the dimethoxyphenyl group can engage in π-stacking interactions with aromatic residues in proteins, while the hydroxyl and thiophenyl moieties can form hydrogen bonds with polar amino acid side chains. These interactions are crucial for determining binding affinity and specificity, which are key factors in drug design.

Current research in medicinal chemistry has highlighted the importance of multifunctional compounds that can simultaneously interact with multiple targets. 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide fits this criterion well due to its complex structural features. Preclinical studies have suggested that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter release and receptor activity. The hydroxyl group, in particular, has been shown to influence membrane permeability and ion channel function, which are critical mechanisms in CNS disorders.

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophen-3-ylmethyl group necessitates careful handling to ensure regioselectivity and avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds efficiently. These methods not only improve yield but also enhance purity, which is essential for pharmaceutical applications.

In terms of pharmacokinetic properties, CAS No. 2097921-41-8 exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. The presence of multiple polar functional groups enhances hydration shell formation around the molecule, improving water solubility. However, further studies are needed to optimize bioavailability by addressing potential metabolic pathways that may lead to rapid degradation.

The potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide extend beyond neurological disorders. Preliminary data suggest that this compound may also exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The dimethoxyphenyl group has been reported to modulate inflammatory pathways by interacting with transcription factors involved in cytokine production. This dual functionality makes it a promising candidate for developing dual-action therapeutics.

As research progresses, innovative approaches such as structure-based drug design and high-throughput screening will continue to refine our understanding of this compound's potential. The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of novel scaffolds with improved pharmacological profiles. By leveraging machine learning algorithms, researchers can predict binding affinities and optimize molecular structures more efficiently than traditional methods.

The future development of CAS No. 2097921-41-8 will likely involve collaboration between academic institutions and pharmaceutical companies to translate preclinical findings into clinical trials. Regulatory agencies will play a crucial role in ensuring that safety and efficacy standards are met before broader therapeutic use. As our knowledge of disease mechanisms evolves, so too will our ability to design targeted therapies that address complex pathologies.

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